Confluentic acid
Overview
Description
Confluentic acid is an organic compound that belongs to the chemical class known as depsides . It serves as a secondary metabolite in certain lichens and plays a role in distinguishing closely related species within the genus Porpidia . It is produced by the strain of lichens Lecidea confluens, Pertusaria tuberculifera, and P. globularis .
Synthesis Analysis
The structure of subthis compound, which is structurally similar to this compound, was established by synthesis . The mycobiont cultures produced different secondary metabolites than those found in natural lichen thalli .Molecular Structure Analysis
The IUPAC name of this compound is 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid . The molecular formula is C28H36O8 .Chemical Reactions Analysis
In 1899, Friedrich Wilhelm Zopf reported isolating a substance from Lecidea confluens, which he named confluentin . He found that this substance turns litmus paper red, reacts with FeCl3 to produce a red-brown color, and decomposes into carbon dioxide, a volatile substance, and a phenol-like compound with a melting point of 52°C upon interaction with alkali .Physical and Chemical Properties Analysis
This compound has a molar mass of 500.588 g·mol−1 . Its melting point is 157 °C (315 °F; 430 K) . The ultraviolet absorbance maxima (λ max) has two peaks at 268 and 304 nm .Scientific Research Applications
Confluenine G : A new compound from the gut of a moth, offering potential for new natural products and microbial resources (Kondo et al., 2022).
Inhibition of Cell Growth : CAMP partially inhibits DNA synthesis in human diploid fibroblasts, which suggests a role for serum and cAMP in cell growth control (Froehlich & Rachmeler, 1974).
Epidermal Growth Factor (EGF) : Stimulates the expression of genes related to phospholipase A2 and cyclooxygenase in embryonic mouse cells, affecting metabolism of arachidonic acid to prostaglandin E2 (Chepenik et al., 1994).
Confluent and Reticulated Papillomatosis Treatment : Oral antibiotics effectively reduce this disorder, suggesting bacterial infections may trigger it (Jang et al., 2001).
Anaerobic Acidogenesis in Biofilm Reactors : Involves conversion of COD into VFAs, with influent NH4+-N being a significant factor (Wang et al., 2013).
Hydrogen Production by Rhodobacter Sphaeroides : A two-stage chemostat with optimal conditions can produce hydrogen effectively, also allowing nitrogen removal (Fascetti & Todini, 1995).
Minocycline Treatment for Confluent and Reticulated Papillomatosis : Effective when there is positive periodic acid-Schiff staining in the stratum corneum (Amano et al., 1997).
Retinoids in Radiosensitivity and Recovery : Potentially enhance radiosensitivity in cancer cells by inhibiting lethal damage repair, beneficial for clinical radiotherapy (Rutz & Little, 1989).
Properties
IUPAC Name |
4-[2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O8/c1-5-7-9-11-18-14-22(17-24(35-4)26(18)27(31)32)36-28(33)25-19(13-20(29)12-10-8-6-2)15-21(34-3)16-23(25)30/h14-17,30H,5-13H2,1-4H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANVCGQMNRTKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC)CC(=O)CCCCC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208834 | |
Record name | Confluentic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6009-12-7 | |
Record name | Confluentic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6009-12-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Confluentic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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